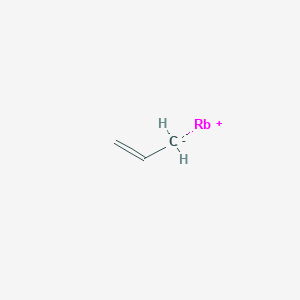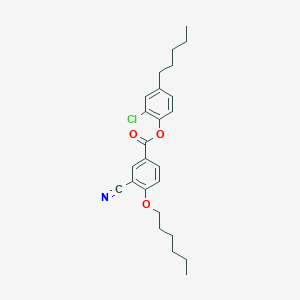
prop-1-ene;rubidium(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-1-ene;rubidium(1+) is a compound that combines the organic molecule prop-1-ene (also known as propene) with the alkali metal rubidium in its +1 oxidation state. Prop-1-ene is an unsaturated hydrocarbon with the chemical formula CH₃CH=CH₂, characterized by a double bond between the first and second carbon atoms. Rubidium is a highly reactive metal, known for its vigorous reactions with water and air.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prop-1-ene;rubidium(1+) typically involves the reaction of prop-1-ene with rubidium metal. This reaction can be carried out under controlled conditions to prevent the highly reactive rubidium from causing unwanted side reactions. The reaction is usually performed in an inert atmosphere, such as argon or nitrogen, to avoid the formation of rubidium oxides or hydroxides.
Industrial Production Methods
Industrial production of prop-1-ene;rubidium(1+) is not common due to the highly reactive nature of rubidium. prop-1-ene itself is produced on a large scale through the steam cracking of hydrocarbons, such as propane and butane. Rubidium is typically obtained through the reduction of rubidium chloride with calcium or through the electrolysis of rubidium chloride.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Rubidium in prop-1-ene;rubidium(1+) can undergo oxidation to form rubidium oxide (Rb₂O) or rubidium superoxide (RbO₂) when exposed to oxygen.
Reduction: Prop-1-ene can be reduced to propane (CH₃CH₂CH₃) using hydrogen gas in the presence of a catalyst.
Substitution: Prop-1-ene can undergo halogenation reactions, such as bromination, to form 1-bromo-2-propene (CH₂BrCH=CH₂).
Common Reagents and Conditions
Oxidation: Oxygen or air, typically at elevated temperatures.
Reduction: Hydrogen gas with a metal catalyst, such as palladium or platinum.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂), often in the presence of light or a radical initiator.
Major Products
Oxidation: Rubidium oxide (Rb₂O), rubidium superoxide (RbO₂).
Reduction: Propane (CH₃CH₂CH₃).
Substitution: 1-bromo-2-propene (CH₂BrCH=CH₂).
Applications De Recherche Scientifique
Prop-1-ene;rubidium(1+) has several applications in scientific research:
Chemistry: Used in studies of alkali metal-organic compound interactions and reactivity.
Biology: Investigated for its potential effects on biological systems, although its high reactivity limits its direct use.
Medicine: Limited applications due to the reactivity of rubidium, but prop-1-ene derivatives are studied for their potential therapeutic properties.
Industry: Prop-1-ene is a key intermediate in the production of polypropylene, a widely used plastic. Rubidium compounds are used in specialty glass and electronics.
Mécanisme D'action
The mechanism of action of prop-1-ene;rubidium(1+) involves the interaction of the double bond in prop-1-ene with the highly reactive rubidium ion. Rubidium can donate electrons to the double bond, leading to various chemical transformations. The exact molecular targets and pathways depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-1-ene (Propene): An unsaturated hydrocarbon with similar reactivity in terms of addition reactions.
Rubidium Compounds: Rubidium chloride (RbCl), rubidium hydroxide (RbOH), and rubidium oxide (Rb₂O) are common rubidium compounds with different reactivities.
Uniqueness
Prop-1-ene;rubidium(1+) is unique due to the combination of an organic molecule with a highly reactive alkali metal
Propriétés
| 76217-03-3 | |
Formule moléculaire |
C3H5Rb |
Poids moléculaire |
126.54 g/mol |
Nom IUPAC |
prop-1-ene;rubidium(1+) |
InChI |
InChI=1S/C3H5.Rb/c1-3-2;/h3H,1-2H2;/q-1;+1 |
Clé InChI |
VXELLTUDHXZXTO-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C=C.[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)


![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)
![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)


![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
